
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an acridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the acridine moiety through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moiety or the pyrimidinedione core.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- involves its interaction with specific molecular targets. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.
Acridine derivatives: Compounds with acridine moieties but different functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is unique due to its specific combination of a pyrimidinedione core and an acridine moiety
Properties
CAS No. |
79953-25-6 |
|---|---|
Molecular Formula |
C22H21ClN4O3 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21ClN4O3/c1-13-12-27(22(29)26-21(13)28)9-3-8-24-20-16-6-4-14(23)10-19(16)25-18-7-5-15(30-2)11-17(18)20/h4-7,10-12H,3,8-9H2,1-2H3,(H,24,25)(H,26,28,29) |
InChI Key |
MABQDEGHPHLVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCNC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


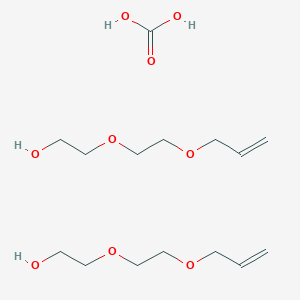
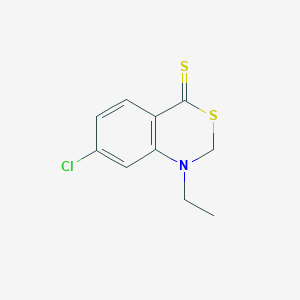
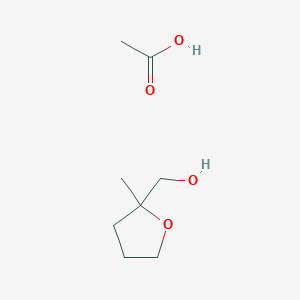
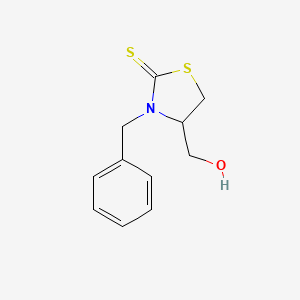
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
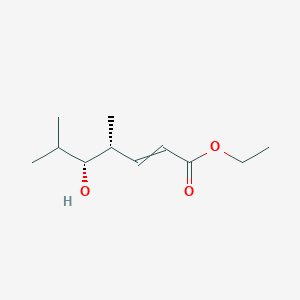
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
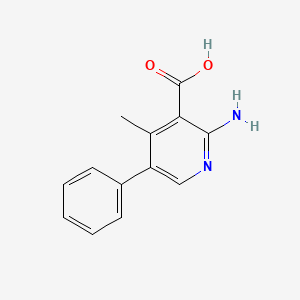
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
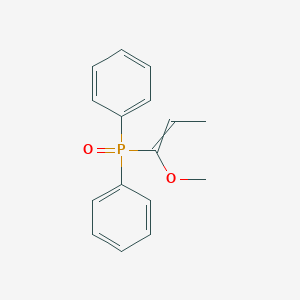
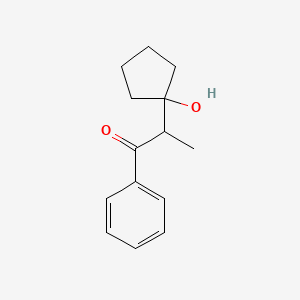
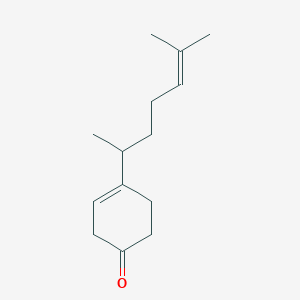
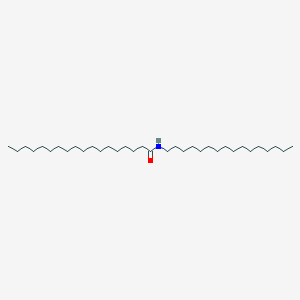
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
